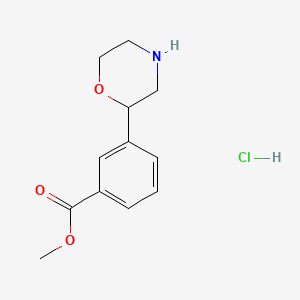
Methyl 3-morpholin-2-ylbenzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-morpholin-2-ylbenzoate;hydrochloride is a chemical compound with the molecular formula C12H15NO3.ClH and a molecular weight of 257.71 g/mol . It is a derivative of benzoic acid and contains a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Methyl 3-morpholin-2-ylbenzoate;hydrochloride typically involves the esterification of 3-(2-morpholinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Methyl 3-morpholin-2-ylbenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the morpholine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 3-morpholin-2-ylbenzoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Mécanisme D'action
The mechanism of action of Methyl 3-morpholin-2-ylbenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a ligand, binding to metal ions or other active sites in proteins, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Methyl 3-morpholin-2-ylbenzoate;hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(morpholin-3-yl)benzoate: This compound has a similar structure but differs in the position of the morpholine ring.
Methyl 4-morpholin-2-ylbenzoate: This compound has the morpholine ring attached at the 4-position of the benzoic acid.
Methyl 3-piperidin-2-ylbenzoate: This compound contains a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H16ClNO3 |
|---|---|
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
methyl 3-morpholin-2-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-4-2-3-9(7-10)11-8-13-5-6-16-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H |
Clé InChI |
UGRDJTOSZZKDRY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2CNCCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}phenylalanine amide](/img/structure/B13917147.png)
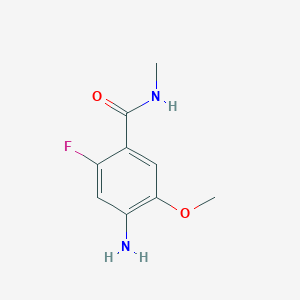
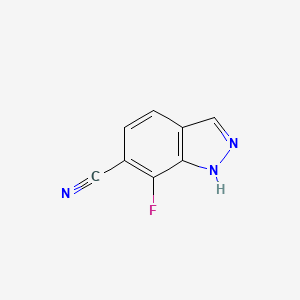
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)


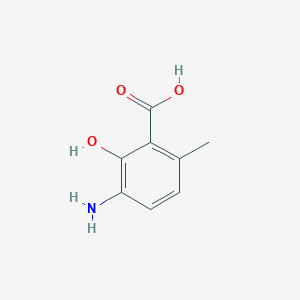
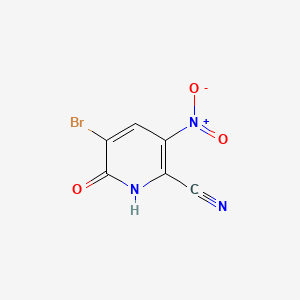
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
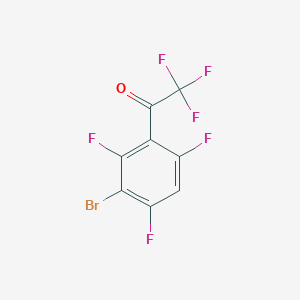
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
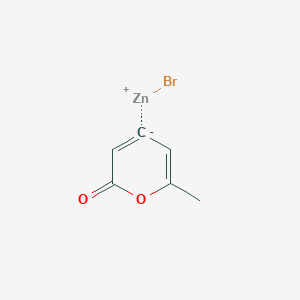
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

